

tioconazole synthesis route imidazole derivative

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Compound Focus: Tioconazole

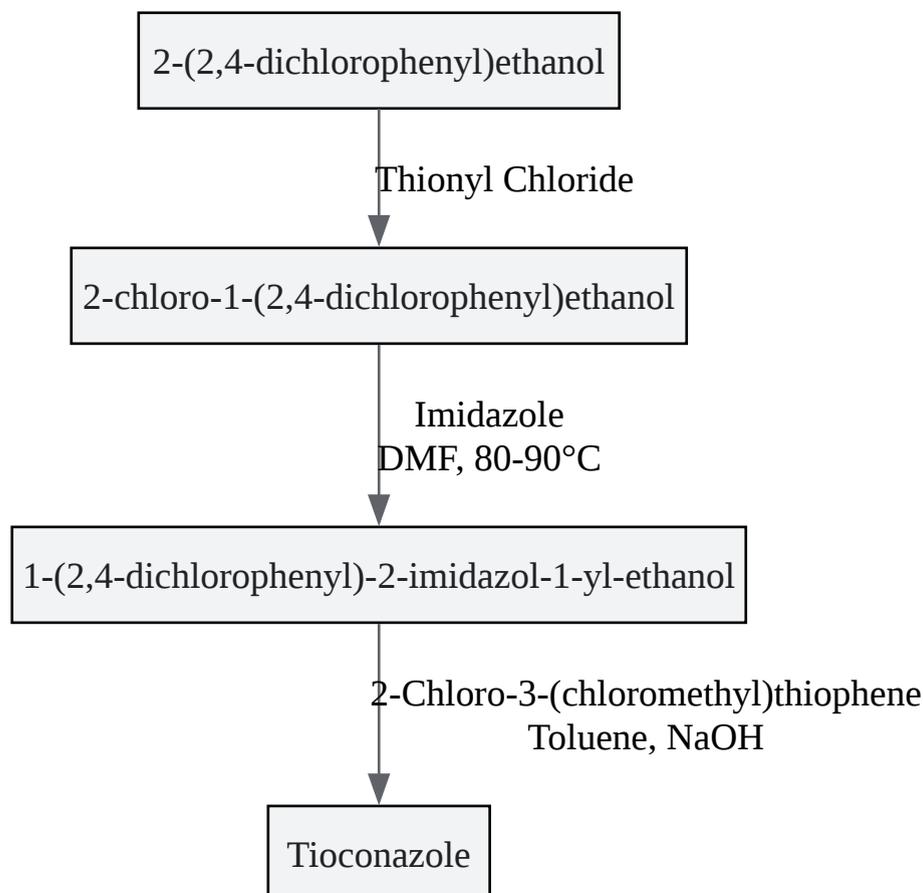
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Synthesis Route of Tioconazole

The chemical synthesis of **tioconazole** involves a key reaction between an imidazole intermediate and a specific chlorinated side chain. A Chinese patent outlines a detailed synthesis method [1].



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Synthesis pathway of **Tioconazole** [1]

Detailed Experimental Protocol [1]:

- **Chlorination:** Add thionyl chloride (SOCl₂) dropwise to a solution of 2-(2,4-dichlorophenyl)ethanol in toluene at 50-60°C. Maintain this temperature for 3-4 hours after the addition to complete the reaction, forming 1-(2,4-dichlorophenyl)-2-chloroethanol.
- **N-Alkylation (Imidazole Coupling):** Add imidazole and DMF to the above intermediate. Heat the mixture to 80-90°C and stir for 8-10 hours to form 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanol.
- **O-Alkylation (Ether Formation):** Add sodium hydroxide and the compound 2-chloro-3-(chloromethyl)thiophene to the product from the previous step. React at 60-70°C for 8-10 hours to form the final **tioconazole** structure.
- **Work-up and Purification:** After the reaction is complete, the mixture is washed with water until the pH is neutral. The organic layer is concentrated, and the crude product is recrystallized from ethanol to obtain pure **tioconazole**.

Characterization and Analytical Data

After synthesis, the structure of **tioconazole** and its intermediates must be confirmed. Standard spectroscopic and analytical methods are employed [2].

Table: Standard Characterization Methods for Imidazole Derivatives

Method	Purpose	Key Data Points
Nuclear Magnetic Resonance (NMR)	Confirm molecular structure and purity.	Chemical shifts (ppm) of protons, e.g., methyl group protons on the imidazole ring appear at ~3.98-4.01 ppm as a singlet [2].
Mass Spectrometry (MS)	Determine molecular weight and confirm structure.	Molecular ion peak matching the calculated mass.
Elemental Analysis (EA)	Verify elemental composition (C, H, N, S).	Percentage of each element matches theoretical values within a small margin of error [2].

Method	Purpose	Key Data Points
Infrared Spectroscopy (IR)	Identify functional groups.	Characteristic absorption bands for functional groups.

Biological Activity and Mechanism of Action

Tioconazole's primary use is as a broad-spectrum antifungal agent, but recent research has uncovered potential applications.

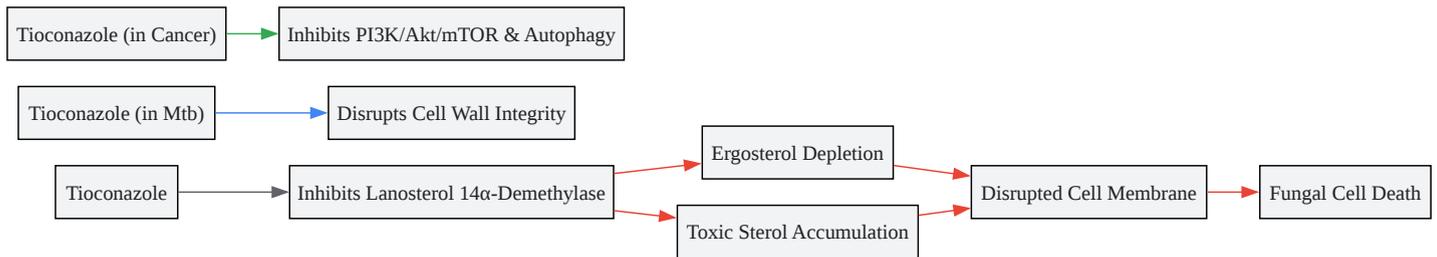
Table: Biological Activity Profile of Tioconazole

Organism / Application	Reported Activity (MIC values)	Context & Findings
Fungi (General)	Broad-spectrum activity [3]	More active <i>in vitro</i> than miconazole against <i>Candida</i> spp., <i>Cryptococcus neoformans</i> , and dermatophytes [3].
Mycobacterium tuberculosis	MIC: 1 µg/mL (H37Rv strain) [4]	Disrupts cell wall integrity and metabolic pathways; shows synergy with first-line anti-TB drugs [4].
Breast Cancer (MCF-7 cells)	Synergistic with Doxorubicin [5]	Inhibits autophagy and PI3K/Akt/mTOR pathways, sensitizing cancer cells to chemotherapy [5].
<i>Candida albicans</i>	Topical treatment effective [6] [3]	Formulated in Pickering emulsions for enhanced nail penetration in onychomycosis treatment [6].

Tioconazole's antifungal activity stems from its inhibition of **ergosterol biosynthesis** [4]. It targets the enzyme **lanosterol 14 α -demethylase**, which is crucial for converting lanosterol to ergosterol in fungi [6]. Depletion of ergosterol and accumulation of toxic sterol intermediates disrupts fungal cell membrane integrity and function [4].

Research also indicates that **tioconazole** can disrupt bacterial membranes and inhibit sterol biosynthesis in *Mycobacterium tuberculosis*, explaining its anti-TB activity [4]. Its anticancer effects are linked to the

inhibition of autophagy and key signaling pathways like PI3K/Akt/mTOR [5].



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*Multi-target mechanisms of **Tioconazole** [4] [6] [5]*

Formulation and Advanced Delivery Systems

Effective delivery is a challenge for topical treatments like onychomycosis therapy. A 2020 study developed a **Pickering emulsion (PE)** system stabilized by silica nanoparticles (SNPs) for co-delivering **tioconazole** and tea tree oil [6].

- **Advantages:** This water-based, surfactant-free system enhances stability and enables targeted drug delivery to the nail bed. Droplet size can be tuned to penetrate the porous structure of the infected nail [6].
- **Experimental Workflow:** The formulation process involves synthesizing and surface-modifying SNPs, preparing the oil phase (**tioconazole** dissolved in tea tree oil), and emulsifying it with the aqueous SNP dispersion using high-energy homogenization [6].
- **Results:** The PE formulation showed a **significant synergistic effect** between **tioconazole** and tea tree oil and demonstrated better efficacy against *Candida albicans* and *Trichophyton rubrum* compared to conventional emulsions or ethanolic solutions [6].

Key Takeaways for Researchers

- The synthesis of **tioconazole** is a multi-step process involving key halogenation and alkylation reactions, with the imidazole ring serving as the core pharmacophore [1].
- **Tioconazole**'s mechanism is not limited to antifungal action and involves multiple pathways, including ergosterol biosynthesis inhibition, cell membrane/wall disruption, and autophagy modulation [4] [6] [5].
- Advanced formulations like Pickering emulsions can enhance the drug's effectiveness and enable targeted delivery for topical applications [6].
- **Note on Anticancer Research:** The 2021 study proposing **tioconazole** as a chemosensitizer in breast cancer has been **retracted** [5]. While the concept of repurposing azole antifungals remains of scientific interest, these specific findings should be treated with caution.

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